molecular formula C26H27NO3 B2610913 1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine CAS No. 1005089-97-3

1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine

Cat. No. B2610913
CAS RN: 1005089-97-3
M. Wt: 401.506
InChI Key: ONLWOWZCJPRUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine is a useful research compound. Its molecular formula is C26H27NO3 and its molecular weight is 401.506. The purity is usually 95%.
BenchChem offers high-quality 1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed various novel methods for synthesizing heterocyclic compounds with potential biological and medicinal properties. One study presents a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important heterocycles in pharmaceutical chemistry due to their antibacterial, fungicidal activity, and their role as neuropeptide S receptor antagonists and antiallergic properties (Osyanin et al., 2014). Another study explores the synthesis of polyfunctionally heterocyclic derivatives incorporating the 2-imino-2H-chromene moiety, demonstrating the versatility of these compounds in synthesizing a range of functionalized chromenes (Azab & Rady, 2012).

Chemical Properties and Interactions

Investigations into the chemical properties and interactions of chromene derivatives reveal insights into weak interactions, such as π–π stacking versus hydrogen bonding interactions, which play a crucial role in the stability of intermolecular complexes (Khrustalev et al., 2008). Such studies are essential for understanding the molecular behavior of these compounds in various environments.

Potential Biological and Medicinal Applications

Research into the biological and medicinal applications of chromene derivatives and related compounds is ongoing. Some compounds have been synthesized for their potential antimicrobial activities, highlighting the importance of these molecules in developing new therapeutic agents (El-Gaby et al., 2000). Additionally, the synthesis of functionalized benzo[6,7]chromeno[2,3-d]pyrimidine derivatives underlines the potential of these compounds in pharmaceutical research (Brahmachari & Nayek, 2017).

properties

IUPAC Name

1-(6,7-dimethyl-8-naphthalen-1-yl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3/c1-17-25(20-11-7-9-18-8-3-4-10-19(18)20)21-14-23-24(29-16-28-23)15-22(21)30-26(17,2)27-12-5-6-13-27/h3-4,7-11,14-15,17,25H,5-6,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLWOWZCJPRUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.